An In-depth Technical Guide to L-Glutamic Acid, N-Acetyl-, Dimethyl Ester
An In-depth Technical Guide to L-Glutamic Acid, N-Acetyl-, Dimethyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Glutamic acid, N-acetyl-, dimethyl ester, with the CAS number 2361-99-1, is a derivative of the non-essential amino acid L-glutamic acid.[1] This compound is characterized by the N-acetylation of the amino group and the esterification of both carboxylic acid functionalities with methyl groups. While not as extensively studied as its parent molecule, N-acetyl-L-glutamic acid (NAG), this diester holds significant potential in various research and development domains. Its modified structure, particularly the esterification, suggests increased lipophilicity which may influence its transport across biological membranes and its utility as a synthetic intermediate.
This guide provides a comprehensive overview of the core properties, synthesis, potential applications, and biological significance of L-Glutamic acid, N-acetyl-, dimethyl ester, drawing upon data from closely related analogs where direct information is unavailable.
Core Properties
Direct experimental data for L-Glutamic acid, N-acetyl-, dimethyl ester is limited. The following table summarizes its known identifiers and estimated physicochemical properties based on its structure and data from analogous compounds such as N-acetyl-L-glutamic acid and L-glutamic acid dimethyl ester hydrochloride.
| Property | Value / Information | Source / Analogy |
| IUPAC Name | (2S)-2-acetamidopentanedioic acid dimethyl ester | |
| Synonyms | N-Acetyl-L-glutamic acid dimethyl ester | [1] |
| CAS Number | 2361-99-1 | [1] |
| Molecular Formula | C9H15NO5 | |
| Molecular Weight | 217.22 g/mol | |
| Appearance | Expected to be a white to off-white solid or crystalline powder | Analogy to related compounds |
| Melting Point | Not available. For comparison, N-acetyl-L-glutamic acid melts at 194-196 °C. | |
| Boiling Point | Not available. | |
| Solubility | Expected to have moderate solubility in polar organic solvents. | Analogy to related esters |
| Stability | Stable under standard laboratory conditions. | Analogy to related compounds |
| Storage | Recommended storage at 2-8°C. | Analogy to related compounds |
Synthesis and Methodology
The synthesis of L-Glutamic acid, N-acetyl-, dimethyl ester can be logically approached through a two-step process starting from L-glutamic acid. This methodology is based on established principles of amino acid chemistry.
Experimental Protocol: A Proposed Two-Step Synthesis
Step 1: Esterification of L-Glutamic Acid
This step involves the conversion of L-glutamic acid to its dimethyl ester hydrochloride.
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Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend L-glutamic acid in anhydrous methanol.
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Reagent Addition: Cool the suspension to 0°C in an ice bath. Slowly add thionyl chloride dropwise to the suspension.
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Reaction: Allow the mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
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Work-up: Cool the reaction mixture and remove the solvent under reduced pressure to yield crude L-glutamic acid dimethyl ester hydrochloride.
Step 2: N-Acetylation of L-Glutamic Acid Dimethyl Ester Hydrochloride
This step introduces the acetyl group to the amino function.
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Reaction Setup: Dissolve the crude L-glutamic acid dimethyl ester hydrochloride in a suitable aprotic solvent such as dichloromethane or ethyl acetate.
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Base Addition: Add a non-nucleophilic base, for example, triethylamine or diisopropylethylamine, to neutralize the hydrochloride and deprotonate the amino group.
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Acetylation: Cool the mixture to 0°C and add acetic anhydride or acetyl chloride dropwise.
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Reaction: Allow the reaction to proceed at room temperature, monitoring by TLC.
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Work-up and Purification: Upon completion, wash the reaction mixture with a mild aqueous acid (e.g., 1M HCl), followed by a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to afford pure L-Glutamic acid, N-acetyl-, dimethyl ester.
Visualizing the Synthesis Pathway
Caption: Proposed two-step synthesis of L-Glutamic acid, N-acetyl-, dimethyl ester.
Potential Applications and Biological Significance
While specific applications for L-Glutamic acid, N-acetyl-, dimethyl ester are not widely documented, its structural components suggest several areas of interest for researchers.
Role as a Synthetic Intermediate
The primary application of this compound is likely as a versatile building block in organic synthesis. The protected amino and carboxyl groups allow for selective modifications at other parts of a larger molecule. It can be a crucial intermediate in the synthesis of peptidomimetics, where N-acetylation can enhance metabolic stability and the ester groups can be selectively hydrolyzed.
Pro-drug and Drug Delivery Potential
The dimethyl ester functionality increases the lipophilicity of the N-acetyl-glutamic acid backbone. This property is often exploited in pro-drug design to enhance the permeability of a drug substance across cellular membranes. Following absorption, the ester groups could be hydrolyzed by intracellular esterases to release the active N-acetyl-L-glutamic acid.
Biological Relevance of the N-Acetyl-L-Glutamate Moiety
N-acetyl-L-glutamic acid (NAG) is a critical allosteric activator of carbamoyl phosphate synthetase I (CPS1), the first and rate-limiting enzyme of the urea cycle.[2] A deficiency in NAG can lead to hyperammonemia, a severe and potentially fatal metabolic disorder.[2] L-Glutamic acid, N-acetyl-, dimethyl ester, as a potential precursor to NAG, could be investigated for its ability to modulate the urea cycle.
Signaling Pathway Involvement
Caption: Potential role in the activation of the urea cycle.
Safe Handling and Storage
As there is no specific safety data sheet for L-Glutamic acid, N-acetyl-, dimethyl ester, precautions should be based on those for structurally related compounds.
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Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat.
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Handling: Avoid creating dust. Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.
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Storage: Store in a tightly sealed container in a cool, dry place. Recommended storage temperature is 2-8°C.
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In case of exposure:
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Eyes: Rinse immediately with plenty of water for at least 15 minutes.
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Skin: Wash off with soap and plenty of water.
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Inhalation: Move to fresh air.
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Ingestion: Rinse mouth with water. Seek medical attention.
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References
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N-ACETYL-L-GLUTAMIC ACID DIETHYL ESTER — Chemical Substance Information. (n.d.). NextSDS. Retrieved March 15, 2026, from [Link]
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N-Acetylglutamic acid dimethyl ester — Chemical Substance Information. (n.d.). NextSDS. Retrieved March 15, 2026, from [Link]
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N-Acetyl-L-glutamic acid | 1188-37-0 | MSDS. (2024, January 1). DC Chemicals. Retrieved March 15, 2026, from [Link]
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MATERIAL SAFETY DATA SHEET - N-ACETYL-L-GLUTAMIC ACID 99% (For Biochemistry). (n.d.). Oxford Lab Fine Chem LLP. Retrieved March 15, 2026, from [Link]
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Glutamic acid dimethyl ester. (2018, May 16). SIELC Technologies. Retrieved March 15, 2026, from [Link]
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N-Acetylglutamic acid. (n.d.). Wikipedia. Retrieved March 15, 2026, from [Link]
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N-Acetyl-L-glutamic acid. (n.d.). NIST. Retrieved March 15, 2026, from [Link]
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KEGG COMPOUND: C00624. (n.d.). Kanehisa Laboratories. Retrieved March 15, 2026, from [Link]
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N-acetyl-L-glutamate (FDB031019). (2015, May 7). FooDB. Retrieved March 15, 2026, from [Link]
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Potentiation by glutamic acid dimethyl ester of GLP-1 insulinotropic action in fed anaesthetized rats. (2001, November 15). PubMed. Retrieved March 15, 2026, from [Link]
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Exogenous treatment with N-acetylglutamic acid confers tolerance to heat stress in plants. (n.d.). bioRxiv. Retrieved March 15, 2026, from [Link]
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